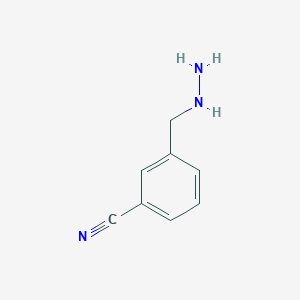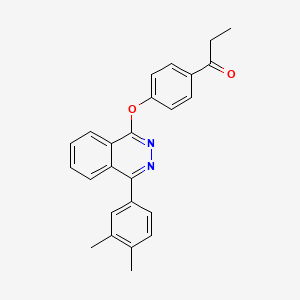![molecular formula C8H4INO3 B3016018 8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione CAS No. 115081-93-1](/img/structure/B3016018.png)
8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione” is a type of oxazine, which is a class of heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Oxazines have been extensively used in different fields due to their broad applicability .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as 3,4-dihydro-2H-benzo[e][1,3]oxazines have been synthesized through a two-step synthetic protocol . The structure of these compounds was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .Aplicaciones Científicas De Investigación
Biological Effects of Salicylanilides and Related Compounds
The compound 8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione, structurally related to the benz(e)(1,3)oxazine-2,4-diones, exhibits a broad spectrum of biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties. The biological effects of these compounds can be modulated through structural changes, offering a versatile platform for pharmacological development. However, only a few of these compounds have been utilized in practice for specific purposes, such as anthelmintic agents or for controlling sea lamprey populations in Canadian lakes (Waisser & Kubicová, 1993).
Synthesis and Applications in Chemistry
This compound, as a member of the 1,2-benzoxazine compounds, plays a crucial role in organic synthesis. These compounds are known for their utility as chiral synthons and are involved in various chemical reactions. Their synthesis and the significance of the oxazinium salts as electrophiles are well-documented, providing a pathway for the creation of a diverse range of chemical compounds. This versatility is vital for applications in medicinal chemistry and the development of novel pharmaceuticals (Sainsbury, 1991).
Pharmacological Profile and Drug Design
The benzoxazine scaffold, to which this compound is related, is a prominent structure in medicinal chemistry. Benzoxazine derivatives are associated with a wide range of pharmacological properties, including anti-microbial, anti-cancer, anti-tuberculosis, anti-oxidant, and anti-inflammatory activities. The diverse biological activities and multiple modification sites of benzoxazine derivatives make them attractive targets for drug discovery and development (Tang et al., 2022).
Direcciones Futuras
The future directions for research on “8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione” could include further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it may be of interest to investigate its potential as a therapeutic agent .
Mecanismo De Acción
Target of Action
Similar compounds, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Related compounds have been shown to inhibit cell proliferation , suggesting that this compound may also interact with cellular targets to inhibit growth and proliferation.
Biochemical Pathways
Given the reported cell proliferation inhibition of similar compounds , it is plausible that this compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been reported to inhibit cell proliferation , suggesting that this compound may also have anti-proliferative effects.
Propiedades
IUPAC Name |
8-iodo-1H-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBBBGFLPWOTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

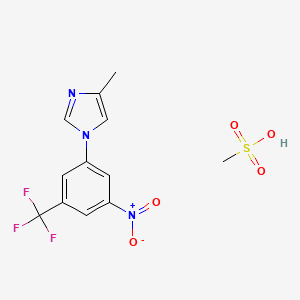
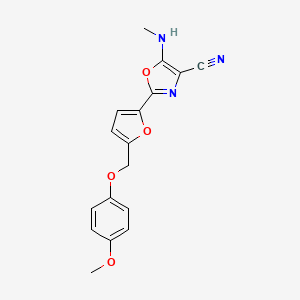

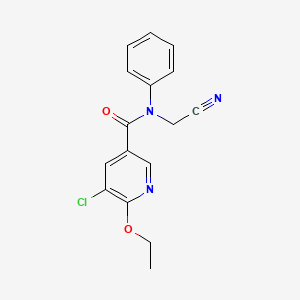
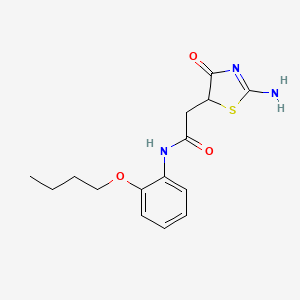
![1,7-dimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015943.png)

![2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B3015945.png)

![N-isopropyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3015950.png)
![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3015951.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B3015952.png)
